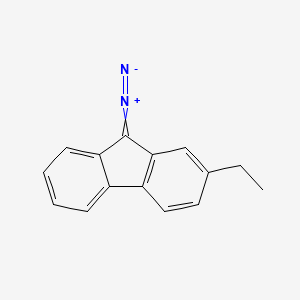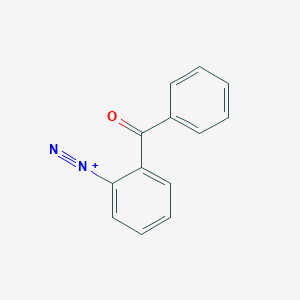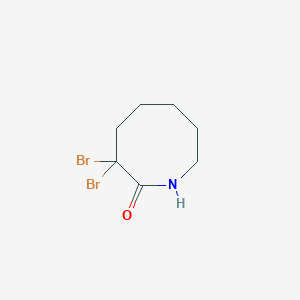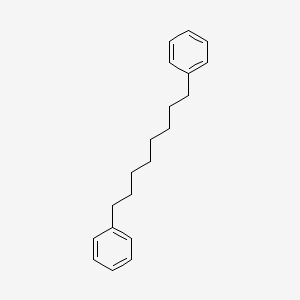
9-Diazo-2-ethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Diazo-2-ethyl-9H-fluorene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a fluorene backbone with an ethyl group at the 2-position and a diazo group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 9-Diazo-2-ethyl-9H-fluorene involves the diazotization of 2-ethyl-9H-fluorene. This process typically includes the following steps:
Formation of the Diazonium Salt: The starting material, 2-ethyl-9H-fluorene, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the corresponding diazonium salt.
Conversion to Diazo Compound: The diazonium salt is then treated with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazo compound synthesis can be applied. Industrial production would likely involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-Diazo-2-ethyl-9H-fluorene undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo compound to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.
Substitution Reactions: The diazo group can be substituted by other nucleophiles, leading to the formation of different functionalized fluorenes.
Common Reagents and Conditions
1,3-Dipolar Cycloaddition: Typically carried out in the presence of a solvent like dichloromethane at room temperature or slightly elevated temperatures.
Substitution Reactions: Often performed using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Spiropyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
Functionalized Fluorenes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
9-Diazo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules, including heterocycles and polycyclic compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 9-Diazo-2-ethyl-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in various reactions, such as cycloadditions and substitutions, by acting as a source of nitrogen or as a reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
9-Diazo-9H-fluorene: Similar structure but lacks the ethyl group at the 2-position.
2-Diazofluorene: Another diazo compound with a different substitution pattern on the fluorene backbone.
Uniqueness
9-Diazo-2-ethyl-9H-fluorene is unique due to the presence of both the diazo group and the ethyl group on the fluorene backbone
Propiedades
Número CAS |
38293-94-6 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
9-diazo-2-ethylfluorene |
InChI |
InChI=1S/C15H12N2/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(17-16)14(12)9-10/h3-9H,2H2,1H3 |
Clave InChI |
HRZAWHMUJWTDII-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)




![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)



![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
